molecular formula C13H19NO2 B6013620 3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one

3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one

Cat. No.: B6013620
M. Wt: 221.29 g/mol
InChI Key: LAHSJDWDHKPJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, hydroxyl group, and an imidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. Various catalysts can be used in this reaction, including molecular sieves, silica-diphenic acid, and Pd (0) nanoparticles . The reaction conditions are generally mild, and the catalysts are often reusable, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
  • 2,2’-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)

Uniqueness

3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one is unique due to its specific imidoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(C-methyl-N-prop-2-enylcarbonimidoyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-6-14-9(2)12-10(15)7-13(3,4)8-11(12)16/h5,15H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHSJDWDHKPJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC=C)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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